Citreoviridin

描述

科学研究应用

柠檬绿青霉素在各个领域具有多种科学研究应用:

化学:

- 用作研究多聚酮生物合成的模型化合物。

- 用于开发多聚酮合成的合成方法 .

生物学:

医学:

- 探索其在开发治疗由真菌污染引起的疾病的治疗方法中的潜在用途。

- 用于研究了解霉菌毒素诱导疾病的机制 .

工业:

- 应用于开发食品中霉菌毒素检测方法。

- 用于研究农业产品中的真菌污染 .

作用机制

柠檬绿青霉素通过抑制线粒体 ATP 合酶系统发挥作用,该系统对于细胞能量产生至关重要 . 这种抑制导致 ATP 水平下降,导致细胞功能障碍和死亡。 该化合物还通过人肝细胞中的溶酶体-线粒体轴诱导自噬依赖性细胞凋亡 . 分子靶标包括线粒体 ATP 合酶和参与自噬和细胞凋亡途径的各种蛋白质 .

生化分析

Biochemical Properties

Citreoviridin acts as a potent inhibitor of the soluble mitochondrial ATPase (adenosine triphosphatase), similar to the closely related aurovertins B and D . It inhibits several mitochondrial energy-linked reactions, including ADP-stimulated respiration in whole mitochondria from ox heart and rat liver, ATP-driven reduction of NAD+ by succinate, ATP-driven NAD transhydrogenase, and ATPase from ox heart submitochondrial particles .

Cellular Effects

This compound has been shown to induce autophagy-dependent apoptosis through the lysosomal-mitochondrial axis in human liver HepG2 cells . It also significantly augments atherosclerotic plaques and increases expressions of ICAM-1, VCAM-1, VEGF, and ET-1 in aorta . The activation of NF-κB was significantly elevated by this compound treatment, indicating its effect on atherosclerosis may be regulated by activation of NF-κB .

Molecular Mechanism

This compound’s molecular mechanism of action involves the inhibition of the mitochondrial ATPase, leading to disruption of energy-linked reactions . It also induces apoptosis through the lysosomal-mitochondrial axis in HepG2 cells . Furthermore, it upregulates inflammation and endothelial dysfunction via the activation of NF-κB .

Temporal Effects in Laboratory Settings

It has been suggested that this compound is easily absorbed in swine and persists in the body for a long duration due to its slow metabolism .

Dosage Effects in Animal Models

It has been reported that this compound has a high bioavailability in swine .

Metabolic Pathways

The metabolic pathways of this compound involve hydroxylation, methylation, desaturation, and dihydroxylation . The expression of these four homologous genes were highly correlated with this compound production, suggesting that they may play an important role in this compound biosynthesis .

Transport and Distribution

This compound has a large volume of distribution and a long elimination half-life in intravenous administration, suggesting the possibility of a slow metabolism of this compound .

Subcellular Localization

Given its role as an inhibitor of mitochondrial ATPase, it is likely that this compound localizes to the mitochondria where it exerts its effects .

准备方法

合成路线和反应条件: 柠檬绿青霉素是一种高度还原的多聚酮产物。 其合成涉及使用多聚酮合酶,这些酶催化通过乙酰基和丙二酰基亚基的聚合形成多聚酮 . 生物合成途径包括几个步骤,例如羟基化、甲基化、脱饱和和二羟基化 .

工业生产方法: 柠檬绿青霉素的工业生产通常涉及在受控条件下培养柠檬绿青霉,以最大限度地提高霉菌毒素的产量。 真菌在富含营养的培养基中生长,然后使用各种色谱技术提取和纯化柠檬绿青霉素 .

化学反应分析

反应类型: 柠檬绿青霉素经历了几种类型的化学反应,包括氧化、还原和取代。这些反应是由各种试剂和条件促进的。

常见试剂和条件:

氧化: 柠檬绿青霉素可以使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及胺或硫醇等亲核试剂。

相似化合物的比较

柠檬绿青霉素属于一类 F1-ATPase β-亚基抑制剂,它们共享一个 α-吡喃多烯结构。类似的化合物包括:

金霉素: 另一种抑制线粒体 ATP 合酶并具有类似毒性作用的多聚酮.

疣孢霉素: 一种具有相似结构和作用机制的霉菌毒素.

星形毒素: 具有结构相似性并抑制线粒体功能.

独特性: 柠檬绿青霉素的独特性在于它是由柠檬绿青霉特异性产生的,并且对线粒体 ATP 合酶具有强大的抑制作用。 其诱导自噬依赖性细胞凋亡的能力也使其区别于其他类似化合物 .

属性

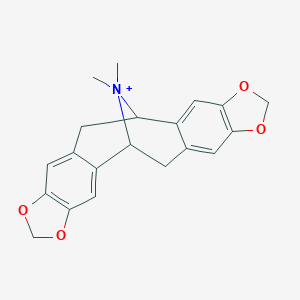

IUPAC Name |

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVDPQAIKFBTO-OMCRQDLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017584 | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25425-12-1 | |

| Record name | Citreoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25425-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citreoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citreoviridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITREOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Citreoviridin is a potent inhibitor of mitochondrial F1F0-ATP synthase, specifically targeting the β-subunit. [] This interaction disrupts ATP synthesis, a critical process for cellular energy production. [, ] Downstream effects include:

- Inhibition of mitochondrial energy-linked reactions: This includes ADP-stimulated respiration, ATP-driven reduction of NAD+, and ATP-driven NAD transhydrogenase. []

- Induction of the unfolded protein response (UPR): This cellular stress response is triggered by the accumulation of unfolded proteins, leading to cell cycle arrest and inhibition of proliferation. []

- Increased reactive oxygen species (ROS) production: This contributes to oxidative stress, further enhancing UPR and leading to cell death. []

- Lysosomal membrane permeabilization: This releases cathepsin D, a protease that contributes to apoptosis. []

- Mitochondrial transmembrane potential collapse: This is a hallmark of mitochondrial dysfunction and contributes to apoptosis. []

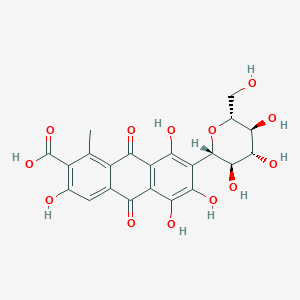

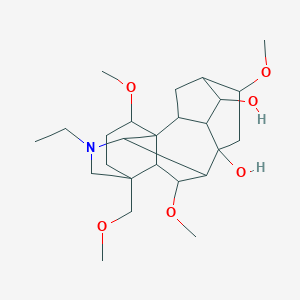

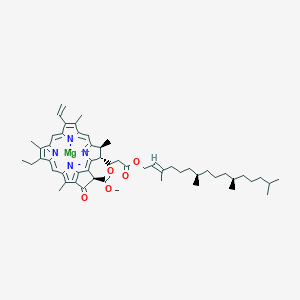

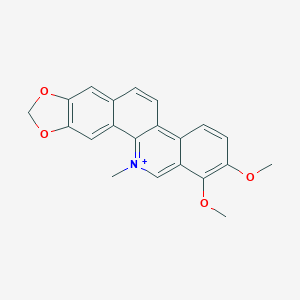

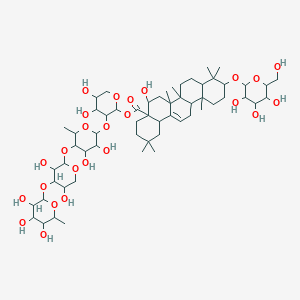

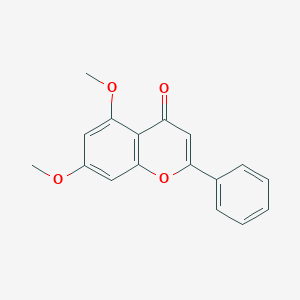

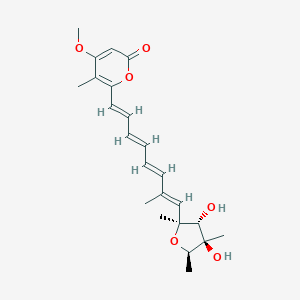

ANone: this compound's structural characteristics are:

- Molecular Formula: C23H30O6 [, ]

- Molecular Weight: 402.48 g/mol [, ]

- Spectroscopic data: this compound exhibits characteristic UV/Vis, FT-IR, 1H-NMR, 13C-NMR, LC-MS/MS, and LC-MSD TOF spectral data. [, , ]

A: this compound itself doesn't possess catalytic properties. Its primary mode of action is the inhibition of F1F0-ATP synthase. [, ]

A: While computational studies specifically on this compound are limited in the provided research, mathematical modeling has been used to construct response networks illustrating the relationship between phosphorylated heat shock protein 90 β and the mitogen-activated protein kinase signaling pathway following this compound treatment. []

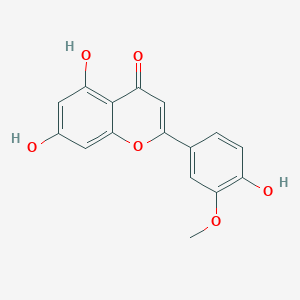

A: Modifications to this compound's structure, such as acetylation, decrease its inhibitory potency against F1F0-ATPase. [] Monoacetylation has a less pronounced effect compared to diacetylation, highlighting the importance of specific functional groups for activity. [] Hydrogenation of this compound monoacetate also diminishes its inhibitory potency. []

A: this compound shows good stability when stored frozen and protected from light for up to 10 months. [] Isomerization can occur with prolonged storage. [] Specific formulation strategies to enhance stability, solubility, or bioavailability are not discussed in the provided research.

A: Studies in swine revealed high bioavailability of this compound (116.4%) and a long elimination half-life (17.7 ± 3.3 h), suggesting slow metabolism. [] In vitro studies using Caco-2 cells indicated high intestinal permeability, suggesting easy absorption in the human intestine. [, ]

ANone: The provided research doesn't discuss resistance mechanisms to this compound or its potential cross-resistance with other compounds.

A: this compound is a mycotoxin with established toxicity. * Animal studies: In mice, near-lethal doses cause decreased motor activity, hypothermia, and catalepsy. [] Intravenous administration in rabbits leads to respiratory and cardiovascular failure. []* Cellular effects: this compound induces mitochondrial damage, leading to swelling, cristae breakage, and vacuolation. [] It also causes DNA damage in a dose-dependent manner. [] * Human health concerns: this compound is linked to acute cardiac beriberi, a potentially fatal condition. [, ]

ANone: The provided research does not discuss specific drug delivery or targeting strategies for this compound.

A: While specific biomarkers for this compound's effects are not identified in the provided research, DNA damage assessed by the comet assay (single-cell gel electrophoresis) has been explored as a potential biomarker for epidemiological studies. []

A: Various analytical techniques are employed for this compound analysis:* Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV/Vis (PDA), fluorescence, and mass spectrometry (MS/MS, TOF) are widely used. [, , , , , , ] * Spectroscopic techniques: UV/Vis, FT-IR, 1H-NMR, and 13C-NMR are utilized for structural characterization. [, , ]* Thin-layer chromatography (TLC): This technique is used for rapid detection and quantification. []

ANone: The provided research doesn't provide information about the environmental impact or degradation of this compound.

ANone: The provided research primarily focuses on this compound's extraction, purification, and analysis, without specific details on its dissolution or solubility in various media.

A: Analytical methods for this compound detection and quantification, particularly HPLC-based methods, are validated for parameters like linearity, sensitivity (limit of detection), recovery, and precision (repeatability). [, , , , ]

ANone: The provided research focuses on the analytical aspects and biological effects of this compound without delving into quality control and assurance measures during development, manufacturing, or distribution.

A: this compound research has a significant history:* 1947: First isolated in Japan during investigations of "yellow rice" disease, linked to cardiac beriberi. [, ]* 1970s - 1980s: Studies focused on elucidating its structure, biosynthetic pathway, and mechanism of action as an F1F0-ATPase inhibitor. [, , ]* 2006: Implicated in a beriberi outbreak in Brazil, renewing interest in its toxicology and occurrence in food. []* Recent years: Research focuses on understanding its molecular mechanisms of toxicity, potential as an anti-cancer agent, and developing sensitive analytical methods for detection. [, , , , , ]

ANone: this compound research exemplifies cross-disciplinary collaboration:

- Mycology and Food Science: Studying this compound-producing fungi, contamination routes in crops, and developing strategies for prevention. [, , , ]

- Analytical Chemistry: Developing and validating sensitive, specific, and robust methods for this compound detection and quantification in various matrices. [, , , , ]

- Toxicology and Pharmacology: Investigating this compound's mechanisms of toxicity, target organs, and potential long-term health effects. [, , , ]

- Biochemistry and Molecular Biology: Elucidating this compound's interaction with F1F0-ATPase, downstream signaling pathways, and cellular responses. [, , , , ]

- Medicinal Chemistry: Exploring this compound's potential as a lead compound for developing novel therapeutics, particularly in cancer and diseases involving ectopic ATP synthase. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。